1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-
CAS No.: 651334-72-4
Cat. No.: VC16794825
Molecular Formula: C20H21BrN2O2S
Molecular Weight: 433.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651334-72-4 |
|---|---|
| Molecular Formula | C20H21BrN2O2S |
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | 3-(benzenesulfonyl)-6-bromo-1-(piperidin-4-ylmethyl)indole |
| Standard InChI | InChI=1S/C20H21BrN2O2S/c21-16-6-7-18-19(12-16)23(13-15-8-10-22-11-9-15)14-20(18)26(24,25)17-4-2-1-3-5-17/h1-7,12,14-15,22H,8-11,13H2 |
| Standard InChI Key | VQTYOWMEDQEEAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Basic Molecular Properties
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- has the molecular formula C20H21BrN2O2S and a molecular weight of 433.4 g/mol. Its IUPAC name, 3-(benzenesulfonyl)-6-bromo-1-(piperidin-4-ylmethyl)indole, reflects the positions of its functional groups:
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A bromine atom at the indole ring's sixth position.
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A phenylsulfonyl group (-SO2C6H5) at the third position.
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A 4-piperidinylmethyl moiety (-CH2-C5H10N) at the first position.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 651334-72-4 |
| Molecular Formula | C20H21BrN2O2S |
| Molecular Weight | 433.4 g/mol |
| SMILES Notation | C1CNCCC1CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
| InChIKey | VQTYOWMEDQEEAZ-UHFFFAOYSA-N |
The bicyclic indole core fused with a pyrrole ring provides a planar aromatic system, while the sulfonyl and piperidinyl groups introduce steric bulk and polar functionality .
Structural Characterization
X-ray crystallography and NMR studies of analogous indole derivatives (e.g., 1H-Indole,6-bromo-3-iodo-1-(phenylsulfonyl)-, PubChem CID 76846523) reveal that sulfonyl groups adopt a trigonal planar geometry around the sulfur atom, creating steric hindrance that influences molecular conformation . The piperidinylmethyl side chain likely exists in a chair conformation, with the methylene group (-CH2-) facilitating rotational flexibility.
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit details for this compound are scarce, its synthesis likely follows multi-step protocols common to functionalized indoles:
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Indole Core Formation: Fischer indole synthesis or Madelung cyclization to construct the bicyclic framework.
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Bromination: Electrophilic aromatic substitution at the sixth position using brominating agents like N-bromosuccinimide (NBS) .
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Sulfonylation: Introduction of the phenylsulfonyl group via nucleophilic substitution or palladium-catalyzed coupling .
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Piperidinylmethyl Attachment: Alkylation of the indole nitrogen with 4-(chloromethyl)piperidine under basic conditions.
Table 2: Hypothetical Synthesis Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Indole formation | Cyclization of phenylhydrazine derivatives |
| 2 | Bromination | NBS, radical initiators |
| 3 | Sulfonylation | Benzenesulfonyl chloride, base |
| 4 | N-Alkylation | 4-(Chloromethyl)piperidine, K2CO3 |
Patents on analogous indazole derivatives (e.g., US6982274B2) suggest that microwave-assisted synthesis could enhance yields in sulfonylation and alkylation steps .
Reactivity and Stability
The bromine atom at C6 is susceptible to nucleophilic aromatic substitution, enabling further derivatization. The sulfonyl group acts as a strong electron-withdrawing moiety, deactivating the indole ring toward electrophiles but stabilizing carbanion intermediates in metal-catalyzed cross-couplings . The piperidine nitrogen may undergo quaternization or serve as a hydrogen bond acceptor in biological systems.
Biological Activities and Hypothesized Applications
Antimicrobial Properties
Brominated indoles, such as the iodo analogue (PubChem CID 76846523), show moderate activity against Gram-positive bacteria, suggesting the bromine atom’s role in disrupting microbial cell walls .
Neuropharmacological Applications
Piperidine-containing compounds often target neurological receptors (e.g., sigma-1, NMDA). Molecular docking studies predict moderate affinity for serotonin receptors due to the indole core’s similarity to tryptamine.
Comparative Analysis of Related Compounds
Table 3: Structural and Functional Analogues
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